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Compound of Interest

Compound Name: 7-Bromoquinolin-3-amine

Cat. No.: B594695

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical
properties of 7-Bromoquinolin-3-amine, a heterocyclic compound of interest in medicinal
chemistry and materials science. The information is compiled from various chemical databases
and literature sources, with a focus on presenting quantitative data, experimental
methodologies, and logical workflows for its characterization.

Core Physicochemical Data

7-Bromoquinolin-3-amine is a substituted quinoline, a structural motif prevalent in a wide
range of biologically active compounds. Its physicochemical properties are crucial for predicting
its behavior in biological systems, optimizing reaction conditions, and designing novel
derivatives. The key properties are summarized below.
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Property Value Data Type Source
Molecular Formula CoH7BrN2 - [1]
Molecular Weight 223.07 g/mol Calculated [1]
Appearance Yellow to Brown Solid Experimental -
Melting Point Not available - -

Boiling Point 387.6 £ 22.0 °C Predicted -
Density 1.649 + 0.06 g/cm?3 Predicted -

PKa (of conjugate 4.32 +£0.50 Predicted -

acid)

Calculated (based on
~2.4-3.2 [2]

LogP (OctancliWater) similar structures)

Sparingly soluble to

Water Solubility , Qualitative -
insoluble
. Soluble in
Organic Solvent ) o
Dichloromethane, Qualitative -

Solubility Acet
cetone

Note: Many physical properties for this specific isomer are predicted. For context, the related
isomer 7-bromo-8-hydroxyquinoline has an experimental melting point of 138-139 °C[3].

Experimental Protocols

Detailed experimental procedures are essential for the synthesis and characterization of 7-
Bromogquinolin-3-amine. Below are representative protocols based on established chemical
transformations for similar compounds.

Synthesis of 7-Bromoquinolin-3-amine

A plausible and common route for the synthesis of aryl amines is the reduction of the
corresponding nitro compound. This protocol outlines a two-step synthesis starting from 7-
bromoquinoline.
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Step 1: Nitration of 7-Bromoquinoline to form 7-Bromo-3-nitroquinoline
This step introduces the nitro group at the 3-position, which is a precursor to the desired amine.

o Reaction Setup: In a round-bottom flask, dissolve 7-bromoquinoline (1.0 mmol) in
concentrated sulfuric acid at 0 °C.

o Reagent Addition: Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid)
dropwise to the stirred solution, maintaining the temperature at 0 °C.

o Reaction Conditions: Allow the mixture to stir at 0 °C for 1-2 hours, then let it warm to room
temperature and stir for an additional 4-6 hours. Monitor the reaction progress using Thin
Layer Chromatography (TLC).

o Work-up and Purification: Carefully pour the reaction mixture onto crushed ice. The resulting
precipitate is collected by filtration, washed with cold water until the filtrate is neutral, and
then dried. The crude product can be purified by recrystallization from a suitable solvent like
ethanol.

Step 2: Reduction of 7-Bromo-3-nitroquinoline to 7-Bromoquinolin-3-amine
This step converts the nitro group into the final amine functionality.

e Reaction Setup: Suspend 7-bromo-3-nitroquinoline (1.0 mmol) in a mixture of ethanol and
water in a round-bottom flask.

* Reagent Addition: Add iron powder (3.0 mmol) and a small amount of acetic acid (or
ammonium chloride) to the suspension.

e Reaction Conditions: Heat the mixture to reflux and stir vigorously for 2-4 hours. The
reaction's completion can be monitored by TLC, observing the disappearance of the nitro
compound spot.

» Work-up and Purification: After cooling, filter the reaction mixture through a pad of celite to
remove the iron residues. The filtrate is concentrated under reduced pressure to remove the
ethanol. The aqueous residue is then basified with a sodium carbonate solution and
extracted with an organic solvent such as ethyl acetate. The combined organic layers are
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washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The
crude amine is then purified by column chromatography on silica gel.[4]

Determination of Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask
method is a classic and reliable technique for its experimental determination.

o Preparation: Prepare a stock solution of 7-Bromoquinolin-3-amine in a suitable solvent
(e.g., DMSO). Prepare a buffered aqueous phase (e.g., phosphate buffer at pH 7.4) and n-
octanol, which have been mutually saturated by mixing and separating them beforehand.

» Partitioning: Add a small aliquot of the stock solution to a flask containing known volumes of
the buffered aqueous phase and n-octanol.

o Equilibration: Seal the flask and shake it vigorously for a set period (e.g., 1-2 hours) to
ensure equilibrium is reached. After shaking, centrifuge the flask to ensure complete
separation of the two phases.

e Analysis: Carefully remove aliquots from both the aqueous and the n-octanol layers.
Determine the concentration of the compound in each phase using a suitable analytical
method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

o Calculation: The partition coefficient P is calculated as the ratio of the concentration in the
octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm
of this value.

Workflow and Pathway Visualizations

The following diagrams illustrate key logical and experimental workflows relevant to the study
of 7-Bromoquinolin-3-amine.
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Caption: Synthetic and characterization workflow for 7-Bromoquinolin-3-amine.
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Caption: A general cascade for the initial biological evaluation of quinoline derivatives.

Potential Biological Significance

Quinoline derivatives are a cornerstone in drug discovery, known for a vast array of biological
activities.[5] The introduction of a bromine atom and an amine group, as in 7-Bromoquinolin-
3-amine, can significantly modulate the molecule's electronic properties, lipophilicity, and
hydrogen bonding capacity, thereby influencing its interaction with biological targets.

* Anticancer Activity: Many brominated quinolines have demonstrated significant inhibitory
effects against various cancer cell lines. Their mechanisms can include the inhibition of
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crucial enzymes like topoisomerase or interference with tubulin polymerization.[4]

o Antimicrobial Properties: The quinoline scaffold is present in several antibacterial and
antifungal agents. The specific substitutions on 7-Bromoquinolin-3-amine may confer
activity against various pathogens.

o Anti-inflammatory Effects: Certain quinoline derivatives are known to inhibit enzymes
involved in the inflammatory pathway, such as cyclooxygenase (COX) enzymes.[5]

The amine group at the 3-position makes this compound a valuable building block (synthon) for
creating more complex molecules and chemical libraries for high-throughput screening, further
expanding its potential in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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